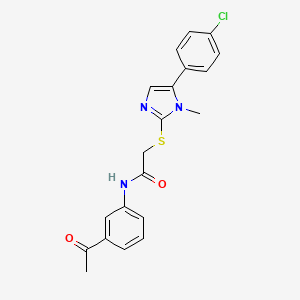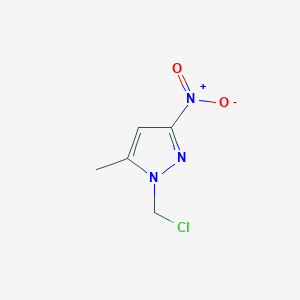
1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole” is an organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “chloromethyl” and “nitro” groups are functional groups attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This process often involves the use of formaldehyde and hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “this compound”, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
Tautomerism and Annular Structures
A study by Kusakiewicz-Dawid et al. (2019) explored the annular tautomerism of disubstituted 1H-pyrazoles, including those with nitro groups. Their research utilized X-ray, theoretical calculations, NMR, and FT-IR methods to investigate the tautomeric behavior influenced by various substituents, including methyl and nitro groups, highlighting the significant role of pyrazole aromaticity and intra- and inter-molecular interactions in determining tautomer preference. This foundational work underscores the structural versatility of pyrazole derivatives and their potential applications in designing compounds with specific chemical properties (Kusakiewicz-Dawid et al., 2019).
Synthetic Methodologies and Reactivity
The synthesis and reactivity of pyrazole derivatives have been a focal point of research due to their applicability in various fields, including pharmaceuticals and materials science. Grotjahn et al. (2002) reported on the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in chemical synthesis. Their work provides a methodological framework for developing pyrazole-based compounds with potential applications ranging from catalysis to drug development (Grotjahn et al., 2002).
Antimalarial and Antiviral Activities
Research into the biological activities of pyrazole derivatives has revealed their potential as therapeutic agents. Zapol’skii et al. (2022) synthesized a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles and evaluated their antimalarial activity, highlighting the potential of these compounds in combating malaria. Additionally, their study extended to anti-SARS-CoV-2, antibacterial, and cytotoxic activities, underscoring the broad spectrum of biological applications of pyrazole derivatives (Zapol’skii et al., 2022).
Catalytic Applications and Ethylene Oligomerization
Nyamato et al. (2014) explored the catalytic applications of (pyrazolylmethyl)pyridine metal complexes, including those derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine. Their work demonstrates the role of solvent and co-catalyst in influencing the product distribution of ethylene oligomerization reactions, providing insights into the design of efficient catalysts for industrial processes (Nyamato et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(chloromethyl)-5-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-4-2-5(9(10)11)7-8(4)3-6/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAOXSQDDRXOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
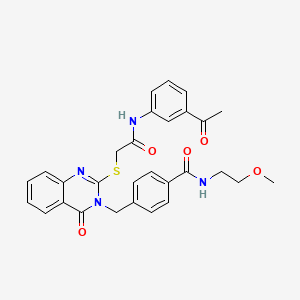
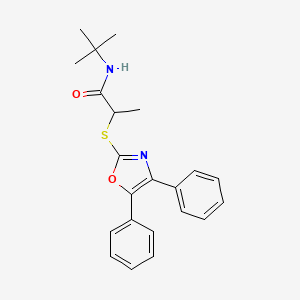

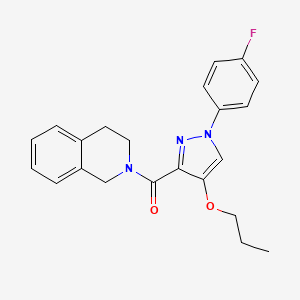
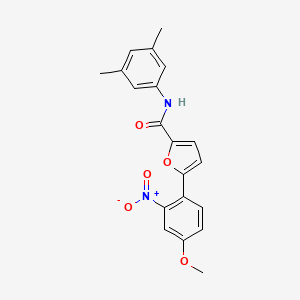
![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)
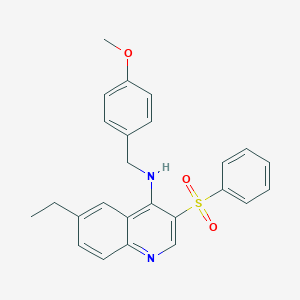
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
